5-Iodo Substituent Enables Superior σ-Hole Halogen Bonding vs. 5-Bromo Analog for Crystal Engineering Applications
DFT calculations on analogous 1,3,4-chalcogenadiazole systems demonstrate that replacing bromine with iodine at the aryl 4-position increases the positive σ-hole potential by approximately 40% [1]. This translates into stronger and more directional C–I···N halogen bonds compared to C–Br···N interactions, with iodine-bearing compounds forming halogen bonds in a higher proportion of crystal structures [1]. For the target compound, the iodine at the pyridine 5-position is expected to confer predictably stronger halogen-bond-donor character relative to its 5-bromo analog (CAS 1179360-18-9, MW 257.11) , enabling more reliable co-crystal design.
| Evidence Dimension | Halogen bond donor strength (σ-hole electrostatic potential) |
|---|---|
| Target Compound Data | Iodo-substituted thiadiazole scaffold (I at pyridine 5-position); predicted ~40% higher σ-hole potential than Br analog |
| Comparator Or Baseline | 5-Bromo analog (3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine, CAS 1179360-18-9) |
| Quantified Difference | ~40% increase in positive σ-hole potential for I vs. Br (DFT-calculated on chalcogenadiazole model system) |
| Conditions | DFT calculations at the M06-2X/6-311+G(d,p) level on 5-(4-halophenyl)-1,3,4-chalcogenadiazole derivatives; X-ray crystallographic validation [1] |
Why This Matters
For researchers designing halogen-bonded co-crystals or supramolecular assemblies, the iodine-bearing compound provides a structurally decisive interaction that the bromo analog cannot replicate, directly affecting crystallization outcomes and material properties.
- [1] Yennawar, H. P. et al. The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles. Molecules, 2021, 26(14), 4125. View Source
